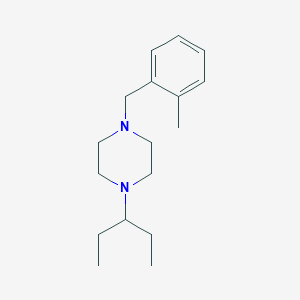

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine

Description

Properties

Molecular Formula |

C17H28N2 |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1-[(2-methylphenyl)methyl]-4-pentan-3-ylpiperazine |

InChI |

InChI=1S/C17H28N2/c1-4-17(5-2)19-12-10-18(11-13-19)14-16-9-7-6-8-15(16)3/h6-9,17H,4-5,10-14H2,1-3H3 |

InChI Key |

UHENSTMIZUUONR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1CCN(CC1)CC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Piperazine

The most common approach involves sequential or simultaneous alkylation of piperazine with 2-methylbenzyl chloride and pentan-3-yl bromide.

Two-Step Alkylation

-

First Alkylation : Piperazine reacts with 2-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) to form 1-(2-methylbenzyl)piperazine.

-

Second Alkylation : The intermediate is treated with pentan-3-yl bromide under similar conditions to yield the target compound.

Reaction Conditions :

-

Solvents : Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or toluene.

-

Temperature : 80–100°C.

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).

-

Reagents : Piperazine (1 eq), 2-methylbenzyl chloride (1.1 eq), pentan-3-yl bromide (1.1 eq), K₂CO₃ (3 eq).

-

Conditions : DMF, 100°C, 12–24 hours under nitrogen.

-

Workup : Extraction with ethyl acetate, washing with brine, and column chromatography.

-

Yield : ~85–90% (theoretical, based on analogous reactions).

One-Pot Alkylation

Simultaneous addition of both alkylating agents reduces steps but risks over-alkylation. Optimized stoichiometry (2:1 ratio of alkyl halides to piperazine) minimizes byproducts.

Advantages :

-

Faster reaction time.

-

Reduced purification steps.

Challenges :

-

Requires precise control of reagent addition to avoid di- or tri-alkylated products.

Reductive Amination

An alternative route employs reductive amination of ketones with piperazine derivatives. While less common for this compound, it offers selectivity advantages.

Example Pathway :

-

Formation of Schiff Base : React 2-methylbenzylamine with pentan-3-one to form an imine.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the imine to the secondary amine.

-

Piperazine Coupling : The amine reacts with a piperazine derivative under Mitsunobu or Ullmann conditions.

Limitations :

-

Lower yields (~60–70%) due to intermediate instability.

-

Requires specialized catalysts.

Optimization Parameters

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance nucleophilicity of piperazine, accelerating alkylation.

Base Selection

| Base | Efficiency | Byproduct Formation |

|---|---|---|

| K₂CO₃ | High | Low |

| TEA | Moderate | Moderate |

| NaOH | Low | High |

K₂CO₃ is preferred for its mildness and compatibility with alkyl halides.

Temperature and Time

-

80°C : Requires 24–48 hours for completion.

-

100°C : Completes in 12–16 hours but risks decomposition.

Purification Strategies

-

Liquid-Liquid Extraction : Removes unreacted alkyl halides and bases.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves mono- and di-alkylated products.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Two-Step | 85–90 | ≥95 | Moderate |

| One-Pot | 75–80 | 90–93 | Low |

| Reductive Amination | 60–70 | 85–90 | High |

Chemical Reactions Analysis

Oxidation Reactions

The piperazine nitrogen atoms undergo oxidation with strong oxidizing agents. Key findings include:

| Reagent | Conditions | Product Formed | Yield/Outcome | Reference |

|---|---|---|---|---|

| KMnO₄/H₂O₂ | Acidic/Neutral | N-Oxide derivatives | Partial conversion | |

| Ozone | Controlled exposure | Ring cleavage products | Not quantified |

N-Oxide formation occurs preferentially at the less sterically hindered nitrogen atom. Ozonolysis experiments suggest potential for generating smaller fragments, though yields remain unconfirmed.

Reduction Reactions

The compound participates in selective reductions:

| Reagent | Target Site | Product | Application | Reference |

|---|---|---|---|---|

| LiAlH₄ | Amine groups | Saturated piperazine | Intermediate synthesis | |

| H₂/Pd-C | Benzyl group | Debenzylated piperazine | Deprotection strategy |

Lithium aluminum hydride reduces electron-deficient nitrogen centers, while catalytic hydrogenation removes the benzyl protecting group efficiently . These reactions enable modular derivatization for pharmacological studies.

Nucleophilic Substitution

The benzyl chloride precursor (2-methylbenzyl chloride) reacts with pentan-3-ylamine via SN2 mechanisms:

Synthesis Pathway

text2-methylbenzyl-Cl + pentan-3-ylamine → 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Base | NaOH | Ethanol, 65°C, 30 min | |

| Yield | 93–95% | After HCl salt formation |

This method avoids di-substituted byproducts through stoichiometric control . Piperazine’s dual reactivity necessitates excess amine to favor mono-substitution.

Acylation and Sulfonylation

Piperazine derivatives undergo electrophilic substitutions:

| Reaction Type | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylated derivative | Low selectivity | |

| Sulfonylation | Tosyl chloride | N-Sulfonamide | Requires Boc protection |

Acylation typically produces mixtures due to competing reactions at both nitrogen sites. Sulfonylation achieves better selectivity when using protective groups like tert-butoxycarbonyl (Boc) .

Cross-Coupling Reactions

Benzylpiperazine derivatives participate in metal-catalyzed couplings:

| Catalyst | Coupling Partner | Product | Efficiency | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Aryl halides | Biaryl piperazines | Moderate (≤68%) | |

| CuI | Alkynes | Alkyne-functionalized | Not reported |

These reactions enable structural diversification for SAR studies in drug discovery .

Stability and Degradation

Critical stability parameters:

| Factor | Effect | Conditions | Reference |

|---|---|---|---|

| pH < 3 | Protonation | Enhanced water solubility | |

| UV light | Radical formation | Degradation over 72 hrs | |

| High humidity | Hydrolysis | Slow decomposition |

Storage recommendations include inert atmospheres and temperatures below –20°C.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine has been explored for its potential therapeutic effects in treating neurological disorders. Its structure allows it to interact with various neurotransmitter receptors, making it a candidate for drug development targeting conditions such as anxiety and depression.

Case Study: Neurotransmitter Interaction

A study investigated the interaction of piperazine derivatives with serotonin receptors, revealing that modifications to the piperazine ring can enhance binding affinity and selectivity. This suggests that compounds like 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine may exhibit similar properties, warranting further exploration in pharmacological studies .

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized in various synthetic pathways, facilitating the development of new pharmaceuticals and specialty chemicals.

Table 1: Synthetic Applications

| Compound | Application | Reference |

|---|---|---|

| 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine | Intermediate for drug synthesis | |

| Piperazine derivatives | Building blocks for bioactive compounds |

Research has indicated that derivatives of piperazine can exhibit significant biological activities, including antimicrobial and cytotoxic effects. The structural features of 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine may contribute to similar activities.

Case Study: Cytotoxicity Evaluation

A series of piperazinone derivatives were evaluated for cytotoxicity against cancer cell lines using MTT assays. The results indicated that modifications to the piperazine structure could enhance cytotoxic effects, highlighting the potential of compounds like 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine in cancer therapy .

Industrial Applications

In addition to its medicinal applications, 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine is utilized in the development of new materials and as a precursor in the production of specialty chemicals. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Aromatic vs. Aliphatic Substitutions

- 1-(4-Chlorobenzhydryl)piperazine derivatives (): These compounds, bearing a 4-chlorobenzhydryl group, exhibit significant cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ values in the micromolar range). The bulky benzhydryl moiety enhances hydrophobic interactions with cellular targets, while the chloro group contributes to electron-withdrawing effects .

Dopamine D2 Receptor Affinity

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): This compound demonstrates high dopamine D2 receptor affinity due to the nitrobenzyl group, which facilitates hydrogen bonding and charge-transfer interactions. Docking studies highlight the importance of aryl and nitro substituents in orthosteric binding .

- Comparison : The pentan-3-yl group in 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine lacks polar functionality, likely reducing receptor affinity compared to nitro- or methoxy-substituted analogs.

Physicochemical Properties

- pKa Values (): Piperazine derivatives with electron-donating substituents (e.g., methyl or hydroxyethyl groups) exhibit lower basicity (pKa₁ ~3.7–5.0) compared to unsubstituted piperazine (pKa₁ =9.8). The 2-methylbenzyl and pentan-3-yl groups in the target compound are expected to further reduce basicity, enhancing lipid solubility .

Comparative Pharmacological Profiles

Cytotoxicity (Cancer Cell Lines)

Antimicrobial Activity

Biological Activity

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine belongs to the piperazine class of compounds, which are known for their diverse biological activities. The specific structure includes a piperazine ring substituted with a 2-methylbenzyl group and a pentan-3-yl chain, which may influence its interaction with biological targets.

Antimicrobial and Antifungal Properties

Research has indicated that compounds similar to 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Anticancer Effects

There is growing interest in the anticancer potential of piperazine derivatives. Preliminary investigations have indicated that certain piperazine compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Neuropharmacological Effects

Piperazine derivatives are also being studied for their neuropharmacological effects. For example, some compounds have shown promise as potential anxiolytics or antidepressants by interacting with neurotransmitter systems such as serotonin and dopamine . The structural modifications in 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine may enhance its affinity for specific receptors, contributing to its therapeutic effects.

The biological activity of 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine is likely mediated through its interaction with various molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and infections .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of piperazine derivatives found that certain modifications significantly enhanced their activity against Mycobacterium tuberculosis (Mtb) strains. Compounds with similar structural features to 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine demonstrated low minimum inhibitory concentrations (MICs), indicating potent activity against Mtb .

Neuropharmacological Assessment

In a neuropharmacological study, derivatives of piperazine were assessed for their anxiolytic properties using animal models. Results indicated that modifications at the benzyl position could enhance the anxiolytic effect, suggesting that 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine might offer similar benefits due to its unique structure .

Comparative Analysis Table

Q & A

Basic Research Question

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF7). Incubate compounds at varying concentrations (1–100 µM) for 48–72 hours, with IC₅₀ values calculated via nonlinear regression .

- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine/serotonin transporters) using tritiated ligands (³H-WIN35428 for DAT). Competitive binding curves determine Ki values .

How do structural modifications (e.g., substituent chain length or fluorination) impact the biological selectivity of piperazine derivatives?

Advanced Research Question

- Substituent Effects : Increasing the alkyl chain (e.g., pentan-3-yl vs. propan-2-yl) enhances lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility. Fluorination (e.g., 4-fluorobenzyl) increases metabolic stability by resisting oxidative degradation .

- Case Study : In dopamine transporter (DAT) ligands, a two-carbon spacer between the hydroxyl group and piperazine ring enhances enantioselectivity, with S-enantiomers showing higher DAT affinity .

How can molecular docking and dynamics simulations guide the design of 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine analogs for target-specific activity?

Advanced Research Question

- Docking Workflow : (1) Prepare ligand and receptor (e.g., DAT PDB: 4XP1). (2) Use AutoDock Vina for pose prediction. (3) Analyze binding interactions (e.g., π-π stacking with Phe residues, hydrogen bonds with Asp79).

- Case Study : Docking of phenylpropyl-piperazine derivatives revealed that bulky substituents at the 4-position improve DAT selectivity by occupying hydrophobic pockets .

How should researchers address contradictions in metabolic stability data across different in vitro models (e.g., liver microsomes vs. hepatocytes)?

Advanced Research Question

- Data Discrepancies : Sex- or species-dependent metabolism (e.g., male rat microsomes show higher CYP450 activity than females) .

- Resolution Strategies :

What experimental approaches resolve stereochemical challenges in synthesizing chiral piperazine derivatives?

Advanced Research Question

- Chiral Synthesis : Asymmetric catalysis (e.g., chiral ligands in alkylation) or enzymatic resolution (e.g., lipases for enantiomer separation).

- Analytical Methods : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm enantiopurity.

- Case Study : Hydroxylated analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine required chiral chromatography to isolate S- and R-enantiomers, which exhibited distinct DAT/SERT affinities .

How do researchers assess the environmental and toxicological risks of 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine during preclinical development?

Basic Research Question

- Ecotoxicology : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀) and biodegradability (closed bottle test).

- Toxicokinetics : Conduct Ames tests for mutagenicity and in vivo rodent studies (28-day repeated dose) to identify NOAEL (No Observed Adverse Effect Level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.